molecular formula C6H8FN3 B13012193 6-Fluoro-4,5-dimethylpyridazin-3-amine

6-Fluoro-4,5-dimethylpyridazin-3-amine

Cat. No.: B13012193
M. Wt: 141.15 g/mol
InChI Key: MKHFLHSGGKSEOA-UHFFFAOYSA-N
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Description

6-Fluoro-4,5-dimethylpyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C6H8FN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,5-dimethylpyridazin-3-amine typically involves the introduction of a fluorine atom into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the pyridazine ring. This can be achieved using reagents like sodium fluoride or potassium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,5-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium fluoride or potassium fluoride are commonly used for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridazine derivatives, depending on the substituent introduced.

Scientific Research Applications

6-Fluoro-4,5-dimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4,5-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylpyridazin-3-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-4,5-dimethylpyridazin-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    6-Bromo-4,5-dimethylpyridazin-3-amine:

Uniqueness

6-Fluoro-4,5-dimethylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

6-fluoro-4,5-dimethylpyridazin-3-amine

InChI

InChI=1S/C6H8FN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10)

InChI Key

MKHFLHSGGKSEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN=C1N)F)C

Origin of Product

United States

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